molecular formula C28H34N6O2 B12786726 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine CAS No. 49562-07-4

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine

Cat. No.: B12786726
CAS No.: 49562-07-4
M. Wt: 486.6 g/mol
InChI Key: IBQRWZTXXRLMDM-UHFFFAOYSA-N
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Description

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline structure, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the piperazine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the quinoline ring. Common reagents for these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infectious diseases and cancer.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but its quinoline structure suggests it may interact with DNA or proteins involved in cellular processes.

Comparison with Similar Compounds

6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Quinidine: An antiarrhythmic agent that also contains a quinoline core.

    Cinchonine: An alkaloid with antimalarial properties, structurally related to quinoline compounds.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse biological activities.

Properties

CAS No.

49562-07-4

Molecular Formula

C28H34N6O2

Molecular Weight

486.6 g/mol

IUPAC Name

6-methoxy-N-[2-[4-[2-[(6-methoxyquinolin-8-yl)amino]ethyl]piperazin-1-yl]ethyl]quinolin-8-amine

InChI

InChI=1S/C28H34N6O2/c1-35-23-17-21-5-3-7-31-27(21)25(19-23)29-9-11-33-13-15-34(16-14-33)12-10-30-26-20-24(36-2)18-22-6-4-8-32-28(22)26/h3-8,17-20,29-30H,9-16H2,1-2H3

InChI Key

IBQRWZTXXRLMDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCN(CC3)CCNC4=C5C(=CC(=C4)OC)C=CC=N5

Origin of Product

United States

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